Ethyl stearidonate
Overview
Description
Ethyl stearidonate, also known as 6Z,9Z,12Z,15Z-octadecatetraenoic acid ethyl ester, is an ester derivative of stearidonic acid. Stearidonic acid is a rare polyunsaturated fatty acid belonging to the omega-3 series. This compound is notable for its four double bonds, which contribute to its unique chemical properties. This compound is less water-soluble than its free acid form, making it more suitable for various formulations, including dietary supplements and nutraceuticals .
Mechanism of Action
Target of Action
Ethyl Stearidonate is an ethyl ester derivative of Stearidonic Acid (SDA), a naturally occurring omega-3 fatty acid notable for its four double bonds . The primary targets of this compound are the cellular membranes, where it influences membrane fluidity, signaling pathways, and the regulation of inflammatory mediators .
Mode of Action
The mode of action of this compound involves its interaction with cellular membranes. It is particularly valuable for exploring the role of omega-3 fatty acids in cellular membranes, including their effects on membrane fluidity, signaling pathways, and the regulation of inflammatory mediators .
Biochemical Pathways
This compound affects the physical and functional properties of cell membranes. This includes investigating the impact on the activity of enzymes embedded in the membrane, such as ion channels and receptors, which play critical roles in cellular communication and metabolism . Additionally, its role in modifying lipid rafts—cholesterol-rich microdomains within cellular membranes that organize receptor molecules and influence signal transduction—provides insights into fundamental biological processes .
Pharmacokinetics
As an ester version of the free acid, it is less water-soluble but more amenable for the formulation of stearidonate-containing diets and dietary supplements . This suggests that its ADME properties may be influenced by its formulation and administration method.
Result of Action
The result of this compound’s action is the modulation of the physical and functional properties of cell membranes. This includes influencing the activity of enzymes embedded in the membrane, such as ion channels and receptors, which play critical roles in cellular communication and metabolism .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its solubility and stability can be affected by the formulation of stearidonate-containing diets and dietary supplements
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl stearidonate is typically synthesized through the esterification of stearidonic acid with ethanol. This reaction is catalyzed by an acid, commonly concentrated sulfuric acid, to facilitate the formation of the ester bond. The general reaction can be represented as follows:
Stearidonic Acid+EthanolH2SO4Ethyl Stearidonate+Water
Industrial Production Methods: In an industrial setting, the esterification process is scaled up using large reactors where stearidonic acid and ethanol are combined in the presence of an acid catalyst. The reaction mixture is heated to optimize the reaction rate and yield. Post-reaction, the mixture undergoes purification steps such as distillation to separate this compound from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: Ethyl stearidonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting this compound to more saturated derivatives.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation where hydrogen atoms are replaced by halogens.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide under mild conditions.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Epoxides, hydroxylated fatty acids.
Reduction: More saturated fatty acid esters.
Substitution: Halogenated fatty acid esters
Scientific Research Applications
Ethyl stearidonate is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a model compound for studying esterification reactions and the behavior of polyunsaturated fatty acids.
Biology: It is used to investigate the role of omega-3 fatty acids in cellular membranes, including their effects on membrane fluidity and signaling pathways.
Medicine: Research explores its potential anti-inflammatory properties and its role in modulating lipid metabolism.
Industry: It is utilized in the formulation of dietary supplements and nutraceuticals, contributing to the development of health-promoting products .
Comparison with Similar Compounds
Ethyl Linolenate: Another omega-3 fatty acid ester with three double bonds.
Ethyl Eicosapentaenoate: An ester of eicosapentaenoic acid with five double bonds.
Ethyl Docosahexaenoate: An ester of docosahexaenoic acid with six double bonds.
Comparison: Ethyl stearidonate is unique due to its specific number and position of double bonds, which confer distinct chemical and biological properties. Compared to ethyl linolenate, this compound has an additional double bond, enhancing its reactivity and potential biological effects. Ethyl eicosapentaenoate and ethyl docosahexaenoate, while having more double bonds, are more complex and may have different metabolic pathways and effects .
Properties
IUPAC Name |
ethyl (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h5-6,8-9,11-12,14-15H,3-4,7,10,13,16-19H2,1-2H3/b6-5-,9-8-,12-11-,15-14- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDOSNBWMUADGT-AFSLFLIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864936 | |
Record name | Ethyl (6Z,9Z,12Z,15Z)-6,9,12,15-octadecatetraenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90864936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119798-44-6 | |
Record name | Ethyl (6Z,9Z,12Z,15Z)-6,9,12,15-octadecatetraenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119798-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,9,12,15-Octadecatetraenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119798446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl (6Z,9Z,12Z,15Z)-6,9,12,15-octadecatetraenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90864936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL STEARIDONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5388AU988H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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